

# SBI-115 Target Validation in Autoimmune Disease Models: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

This technical guide provides a comprehensive overview of the target validation of **SBI-115**, a selective antagonist of the G protein-coupled bile acid receptor 1 (GPBAR1), also known as TGR5. TGR5 has emerged as a promising therapeutic target in a range of diseases, including metabolic and inflammatory conditions. This document details the role of TGR5 in autoimmune disease models, the mechanism of action of **SBI-115**, and the experimental protocols utilized for its validation. Particular focus is given to the use of **SBI-115** in a preclinical model of rheumatoid arthritis.

Recent studies have highlighted the immunomodulatory functions of bile acids and their receptors. TGR5 is expressed on various immune cells, including macrophages and T cells, and its activation has been shown to suppress inflammatory responses.[1][2] The development of selective antagonists like **SBI-115** provides a critical tool to investigate the therapeutic potential of inhibiting TGR5 signaling in the context of autoimmune disorders.

### **Target Profile: TGR5 (GPBAR1)**

TGR5 is a cell surface receptor that is activated by bile acids.[3] Upon activation, TGR5 couples to Gαs protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[3] This signaling cascade has been shown to have diverse downstream effects, including the inhibition of pro-inflammatory cytokine production by



macrophages and the modulation of T cell differentiation.[1][2][4] In the context of autoimmunity, targeting TGR5 with an antagonist like **SBI-115** is hypothesized to prevent the immunosuppressive effects of TGR5 activation, potentially restoring a more effective immune response against autoantigens or, conversely, mitigating pathogenic signaling pathways that are aberrantly activated in certain autoimmune conditions.

#### **SBI-115: A Selective TGR5 Antagonist**

**SBI-115** is a potent and selective antagonist of TGR5.[5] It is an experimental drug used in preclinical research to probe the function of the TGR5 receptor.[5]

Chemical Properties of SBI-115:

| Property          | Value                                                                    |
|-------------------|--------------------------------------------------------------------------|
| IUPAC Name        | (3-methylphenyl) 5-chloro-2-<br>ethylsulfonylpyrimidine-4-carboxylate[5] |
| CAS Number        | 882366-16-7[5]                                                           |
| Molecular Formula | C14H13ClN2O4S[5]                                                         |
| Molar Mass        | 340.78 g·mol <sup>-1</sup> [5]                                           |

## Preclinical Validation in a Rheumatoid Arthritis Model

A key study by Zhao et al. (2023) investigated the role of the gut microbiome and bile acid metabolism in a collagen-induced arthritis (CIA) mouse model, a widely used preclinical model for rheumatoid arthritis.[6] In this study, the administration of the probiotic Bifidobacterium pseudocatenulatum was shown to prevent joint damage and suppress aberrant T-helper 1 (Th1) and 17 (Th17) type immune responses.[6] Crucially, these protective effects were eliminated by the co-administration of the TGR5 antagonist **SBI-115**, indicating that the beneficial effects were mediated through TGR5 activation.[6]

### Quantitative Data from Collagen-Induced Arthritis (CIA) Model



The following tables summarize the key quantitative findings from the study by Zhao et al. (2023), demonstrating the impact of **SBI-115** on the protective effects of B. pseudocatenulatum in the CIA model.

Table 1: Effect of **SBI-115** on Serum Cytokine Levels in CIA Mice Treated with B. pseudocatenulatum

| Treatment Group                         | IFN-γ (pg/mL) | IL-17A (pg/mL) |
|-----------------------------------------|---------------|----------------|
| CIA + Vehicle                           | ~35           | ~450           |
| CIA + B. pseudocatenulatum              | ~15           | ~250           |
| CIA + B. pseudocatenulatum +<br>SBI-115 | ~30           | ~400           |

Data are approximate values extracted from graphical representations in Zhao et al. (2023) and are intended for comparative purposes.

Table 2: Effect of **SBI-115** on T Cell Populations in CIA Mice Treated with B. pseudocatenulatum

| Treatment Group                      | Th1 (% of CD4+ T cells) | Th17 (% of CD4+ T cells) |
|--------------------------------------|-------------------------|--------------------------|
| CIA + Vehicle                        | ~12%                    | ~2.5%                    |
| CIA + B. pseudocatenulatum           | ~6%                     | ~1.5%                    |
| CIA + B. pseudocatenulatum + SBI-115 | ~11%                    | ~2.2%                    |

Data are approximate values extracted from graphical representations in Zhao et al. (2023) and are intended for comparative purposes.

### **Experimental Protocols**

In Vivo Model: Collagen-Induced Arthritis (CIA) in Mice



This protocol is based on the methodology described by Zhao et al. (2023) and general protocols for CIA induction.

- 1. Animals:
- Male DBA/1 mice, 8-10 weeks old.
- 2. Induction of CIA:
- Primary Immunization (Day 0): Emulsify 100 μg of bovine type II collagen (CII) in Complete Freund's Adjuvant (CFA). Administer 100 μL of the emulsion intradermally at the base of the tail.
- Booster Immunization (Day 21): Emulsify 100  $\mu$ g of bovine type II collagen in Incomplete Freund's Adjuvant (IFA). Administer 100  $\mu$ L of the emulsion intradermally at the base of the tail.
- 3. Treatment Groups:
- Control (CIA + Vehicle)
- Probiotic (B. pseudocatenulatum gavage)
- Probiotic + SBI-115
- 4. SBI-115 Administration:
- Dose: 80 mg/kg.[7]
- Formulation: Dissolve **SBI-115** in a vehicle suitable for intraperitoneal injection (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline).[8]
- Administration: Administer daily via intraperitoneal (i.p.) injection starting from the day of the booster immunization.
- 5. Monitoring and Endpoints:
- Arthritis Score: Visually score the severity of arthritis in each paw on a scale of 0-4.



- Paw Swelling: Measure paw thickness using a caliper.
- Histopathology: At the end of the study, collect joints for histological analysis of inflammation, pannus formation, and bone erosion.
- Serum Cytokine Analysis: Collect blood at sacrifice and measure serum levels of proinflammatory cytokines (e.g., IFN-y, IL-17A) by ELISA or multiplex assay.
- Flow Cytometry: Isolate splenocytes or lymphocytes from lymph nodes to analyze T cell populations (e.g., Th1, Th17, Treg) by flow cytometry.

#### In Vitro Assay: TGR5 Antagonism Assay

This protocol describes a cell-based assay to confirm the antagonistic activity of **SBI-115** on TGR5.

- 1. Cell Line:
- HEK293 cells stably or transiently expressing human TGR5.
- 2. Assay Principle:
- TGR5 activation leads to an increase in intracellular cAMP. The assay measures the ability of SBI-115 to inhibit the agonist-induced production of cAMP.
- 3. Reagents:
- TGR5-expressing HEK293 cells
- TGR5 agonist (e.g., Taurolithocholic acid (TLCA) or a synthetic agonist)
- SBI-115
- cAMP detection kit (e.g., HTRF, ELISA, or luciferase-based reporter assay)
- 4. Protocol:
- Seed TGR5-expressing HEK293 cells in a 96-well plate.



- Pre-incubate the cells with varying concentrations of SBI-115 for 30 minutes.
- Add a fixed concentration of a TGR5 agonist (e.g., EC80 concentration) to the wells.
- Incubate for a specified time (e.g., 30-60 minutes).
- Lyse the cells and measure intracellular cAMP levels using a commercial kit according to the manufacturer's instructions.
- Calculate the IC<sub>50</sub> value of **SBI-115** by plotting the percentage of inhibition against the log concentration of **SBI-115**. **SBI-115** has been reported to have an IC<sub>50</sub> of approximately 120 nM for inhibiting TGR5-mediated cAMP accumulation in HEK293 cells.[3]

## Signaling Pathways and Visualizations TGR5 Signaling in Immune Cells

Activation of TGR5 in immune cells, such as macrophages and T cells, initiates a signaling cascade that generally leads to an anti-inflammatory response. The primary pathway involves the Gαs-mediated activation of adenylyl cyclase, leading to increased cAMP levels. cAMP then activates Protein Kinase A (PKA), which can phosphorylate and activate the transcription factor CREB (cAMP response element-binding protein). Activated CREB can modulate the expression of genes involved in inflammation. Furthermore, increased cAMP levels can interfere with the pro-inflammatory NF-κB signaling pathway. In the context of the CIA model, the antagonism of this pathway by **SBI-115** reverses the suppression of Th1 and Th17 cells.







Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. mdpi.com [mdpi.com]
- 2. TGR5 deficiency activates antitumor immunity in non-small cell lung cancer via restraining M2 macrophage polarization PMC [pmc.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. TGR5 activation inhibits atherosclerosis by reducing macrophage inflammation and lipid loading - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SBI-115 Wikipedia [en.wikipedia.org]
- 6. Bifidobacterium pseudocatenulatum-Mediated Bile Acid Metabolism to Prevent Rheumatoid Arthritis via the Gut-Joint Axis PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [SBI-115 Target Validation in Autoimmune Disease Models: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1681503#sbi-115-target-validation-in-autoimmune-disease-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com